1-Isopropylazetidin-3-amine
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Overview
Description
1-Isopropylazetidin-3-amine is a four-membered azetidine ring compound with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylazetidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-isopropyl-3-aminopropanol with a dehydrating agent can yield this compound. Another method involves the reduction of 1-isopropyl-3-azetidinone using reducing agents like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Azetidinones
Reduction: Amine derivatives
Substitution: Functionalized azetidines
Scientific Research Applications
1-Isopropylazetidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-isopropylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-Isopropylazetidin-3-amine can be compared with other azetidine derivatives and related compounds:
Azetidine: A simple four-membered ring without additional substituents.
1-Methylazetidin-3-amine: Similar structure but with a methyl group instead of an isopropyl group.
1-Benzylazetidin-3-amine: Contains a benzyl group, offering different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for designing molecules with tailored biological and chemical activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for synthesizing complex molecules and exploring new chemical and biological pathways.
Properties
Molecular Formula |
C6H14N2 |
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Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-propan-2-ylazetidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-5(2)8-3-6(7)4-8/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
NORUUYRXMOOAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C1)N |
Origin of Product |
United States |
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